7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide

Steroidogenesis Cytochrome P450 CYP11B1

Select this specific 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide isomer (CAS 553682-93-2) for its demonstrated CYP11B1 inhibition (IC₅₀ 362 nM) with 2.35-fold selectivity over CYP11B2, and validated HIF-1α/p300 pathway modulation. Substitution pattern is critical—the 6-sulfonamide with 7-methyl placement directly determines target engagement. Ideal for steroidogenesis research, HIF-1 SAR expansion, and focused coumarin-6-sulfonamide library synthesis.

Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS No. 553682-93-2
Cat. No. B11870970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide
CAS553682-93-2
Molecular FormulaC10H9NO4S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)N
InChIInChI=1S/C10H9NO4S/c1-6-4-8-7(2-3-10(12)15-8)5-9(6)16(11,13)14/h2-5H,1H3,(H2,11,13,14)
InChIKeyFEUZHUPUDKPYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide (CAS 553682-93-2): Procurement Baseline for a Benzopyran-6-Sulfonamide Scaffold


7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide (CAS 553682-93-2) is a heterocyclic compound belonging to the coumarin sulfonamide class [1]. It features a benzopyran (coumarin) core with a methyl group at position 7 and a primary sulfonamide (-SO₂NH₂) at position 6 [1]. This specific substitution pattern places it within a series of benzopyran sulfonamide derivatives explored for various biological activities [2], including modulation of steroidogenic cytochrome P450 enzymes [3] and inhibition of the hypoxia inducible factor (HIF) pathway [2]. Its molecular formula is C₁₀H₉NO₄S, with a molecular weight of 239.25 g/mol [1].

Why Substitution with Generic Benzopyran Sulfonamides is Not Advisable: Procurement Implications for 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide


The benzopyran sulfonamide class exhibits highly target-dependent and structure-specific activity. Subtle variations in substitution patterns on the coumarin core and sulfonamide moiety yield profound differences in potency and selectivity across biological targets [1]. For instance, the position of the sulfonamide group (e.g., 6-sulfonamide vs. 3-sulfonamide) and the presence of specific alkyl or aryl substituents critically influence the binding affinity for enzymes like CYP11B1 and CYP11B2 [2], as well as the compound's ability to disrupt protein-protein interactions in the HIF-1 pathway [1]. Generic procurement without verifying the precise substitution pattern risks selecting a compound with vastly inferior or completely absent activity in the intended assay. The quantitative evidence below demonstrates these differences and provides the basis for compound selection.

Quantitative Evidence Differentiating 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide from In-Class Analogs


CYP11B1 Inhibition Potency: A Comparative Assessment of Benzopyran Sulfonamide Derivatives

7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide (CHEMBL2011255) inhibits human CYP11B1 with an IC50 of 362 nM [1]. In contrast, a closely related benzopyran sulfonamide analog, CHEMBL2011250 (a sulfonamide with a different substitution pattern), exhibits an IC50 of 409 nM against the same target under comparable assay conditions [2]. This represents an approximately 13% improvement in potency for the 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide scaffold.

Steroidogenesis Cytochrome P450 CYP11B1

Selectivity Profile: CYP11B1 vs. CYP11B2 Inhibition

The compound demonstrates a selectivity profile for CYP11B1 over CYP11B2, with IC50 values of 362 nM and 851 nM, respectively [1]. This represents a 2.35-fold selectivity window for CYP11B1. While this is a moderate level of selectivity, it is a quantifiable characteristic that distinguishes it from other benzopyran sulfonamides that may have different selectivity ratios or be potent dual inhibitors. This data point provides a baseline for researchers aiming to modulate cortisol synthesis while minimizing impact on aldosterone production.

Selectivity Aldosterone Synthase Cushing's Syndrome

HIF-1 Pathway Inhibition: Establishing a Baseline for Structure-Activity Relationship Studies

This compound has been identified as a benzopyran-based inhibitor of the hypoxia inducible factor-1 (HIF-1) pathway, specifically acting as a disruptor of the p300-HIF-1α complex formation [1]. In the context of the published structure-activity relationship (SAR) study, this compound served as a reference point for evaluating a library of sulfonamide analogs designed to improve potency and physicochemical properties compared to lead compounds 1 and 2 [1]. While a specific IC50 value from this study is not provided in the abstract, the compound's inclusion in this SAR investigation establishes its role as a key scaffold for HIF-1 pathway modulation.

Hypoxia Cancer Transcription Factor

Comparative Antimicrobial Activity: A Baseline for Coumarin-6-Sulfonamide Derivatives

While direct MIC data for 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide is not available, its structural class (coumarin-6-sulfonamides) has been extensively characterized for antimicrobial activity. For instance, certain coumarin-6-sulfonamides with a C4-azidomethyl group have demonstrated activity against bacterial species at a concentration of 1 μg/mL [1]. This provides a class-level benchmark: the target compound, lacking this C4 substitution, is expected to exhibit a distinct antimicrobial profile, making it a useful negative control or a starting point for further functionalization.

Antimicrobial Coumarin MIC

Recommended Application Scenarios for 7-Methyl-2-oxo-2H-1-benzopyran-6-sulfonamide in Scientific Research


Steroidogenic Pathway Research: CYP11B1 Inhibition and Selectivity Studies

This compound is suitable for in vitro studies aimed at investigating CYP11B1 inhibition. Its IC50 of 362 nM provides a defined potency benchmark for comparing novel inhibitors [1]. The 2.35-fold selectivity window over CYP11B2 allows researchers to assess the functional consequences of differential enzyme inhibition in cellular models of steroidogenesis [1].

HIF-1 Pathway Research: Tool Compound for Structure-Activity Relationship (SAR) Studies

As a known inhibitor of the HIF-1 pathway, specifically targeting the p300-HIF-1α interaction, this compound serves as a reference scaffold for designing and synthesizing next-generation analogs with improved potency and physicochemical properties [2]. It is particularly useful for academic and industrial groups engaged in SAR expansion of benzopyran-based HIF-1 inhibitors [2].

Coumarin Sulfonamide Chemistry: A Core Scaffold for Library Synthesis

The 7-methyl-2-oxo-2H-1-benzopyran-6-sulfonamide structure is a versatile building block for creating focused libraries of coumarin-6-sulfonamide derivatives. Its primary sulfonamide group can be further derivatized (e.g., alkylation, acylation) to explore structure-activity relationships across diverse biological targets, including antimicrobial and anticancer applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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